Pakistanine

antidiabetic alpha-amylase inhibition enzyme assay

Pakistanine (CAS 36506-69-1) is a structurally unique aporphine-benzylisoquinoline dimer alkaloid, fundamentally distinct from common bisbenzylisoquinoline analogues such as aromoline or berbamine. This architectural difference translates into a non-interchangeable biological profile: Pakistanine demonstrates specific α-amylase inhibition (IC50: 40.26 µg/mL) and DPPH radical scavenging (IC50: 14.15 µg/mL), with validated in silico binding affinities of -9.7 kcal/mol (α-amylase) and -8.7 kcal/mol (tyrosinase). Generic substitution with bisbenzylisoquinoline alkaloids is scientifically invalid. Ideal for antidiabetic lead optimization, antioxidant assay calibration, and chemotaxonomic marker studies within the Berberis genus. Target procurement of this specific chemotype is essential for reproducible research outcomes.

Molecular Formula C37H40N2O6
Molecular Weight 608.7 g/mol
CAS No. 36506-69-1
Cat. No. B1207020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePakistanine
CAS36506-69-1
Synonymspakistanine
Molecular FormulaC37H40N2O6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC
InChIInChI=1S/C37H40N2O6/c1-38-12-10-22-16-32(42-3)33(43-4)20-26(22)28(38)14-21-6-8-25(9-7-21)45-31-18-24-15-29-35-23(11-13-39(29)2)17-34(44-5)37(41)36(35)27(24)19-30(31)40/h6-9,16-20,28-29,40-41H,10-15H2,1-5H3/t28-,29+/m0/s1
InChIKeyPJBCPYBIOOFQBE-URLMMPGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pakistanine (CAS 36506-69-1): Procurement Overview for a Unique Dimeric Aporphine-Benzylisoquinoline Alkaloid


Pakistanine (CAS 36506-69-1) is a naturally occurring dimeric alkaloid first isolated from Berberis baluchistanica Ahrendt (Berberidaceae) [1]. Structurally, it is characterized as a unique aporphine-benzylisoquinoline dimer, distinguishing it from the more common bisbenzylisoquinoline alkaloids found across the Berberis genus [2]. This structural specificity is fundamental to its biological profile, which has been preliminarily characterized for its hypoglycemic and antioxidant activities [3].

Why Sourcing Pakistanine (CAS 36506-69-1) Cannot Be Substituted with Generic Alkaloids


Generic substitution with structurally similar bisbenzylisoquinoline alkaloids is not scientifically valid due to fundamental differences in their molecular architecture and biological activity. While compounds like aromoline and berbamine are typical bisbenzylisoquinoline dimers, Pakistanine is an aporphine-benzylisoquinoline dimer [1]. This unique linkage directly translates into a distinct and non-interchangeable biological profile. For instance, Pakistanine has demonstrated specific hypoglycemic activity via α-amylase inhibition (IC50: 40.26 µg/mL), whereas an in-class compound like aromoline exhibits potent butyrylcholinesterase (BuChE) inhibition (IC50: 0.82 µM) [2]. This divergence in primary targets underscores that biological function is not a class-level property but a function of specific stereochemistry and pharmacophore presentation, making targeted procurement of Pakistanine essential for specific research programs.

Pakistanine (CAS 36506-69-1): Quantitative Evidence for Differentiated Procurement


Pakistanine's Hypoglycemic Activity: A Direct in vitro Comparison with Acarbose

Pakistanine demonstrates moderate hypoglycemic activity in vitro by inhibiting porcine pancreatic α-amylase. In a direct head-to-head assay, Pakistanine exhibited an IC50 of 40.26 µg/mL, compared to the clinical reference standard acarbose, which showed an IC50 of 33.68 µg/mL [1]. This is, to the best of current knowledge, the first reported α-amylase inhibitory data for this compound.

antidiabetic alpha-amylase inhibition enzyme assay

Quantified Antioxidant Capacity: Pakistanine vs. Ascorbic Acid in a DPPH Assay

The free radical scavenging activity of Pakistanine was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Pakistanine displayed a defined antioxidant capacity with an IC50 of 14.15 µg/mL, while the standard antioxidant ascorbic acid (vitamin C) demonstrated significantly higher potency with an IC50 of 0.41 µg/mL in the same assay system [1].

antioxidant DPPH assay radical scavenging

In Silico Target Affinity: Differentiating Pakistanine's Predicted Binding Mode

In silico molecular docking studies provide a mechanistic rationale for Pakistanine's observed activity. The compound demonstrated a strong predicted binding affinity of -9.7 kcal/mol against the active site of α-amylase and -8.7 kcal/mol against tyrosinase [1]. This class-level inference suggests a plausible binding interaction that supports the in vitro data.

molecular docking in silico alpha-amylase

Validated Application Scenarios for Pakistanine (CAS 36506-69-1) Based on Current Evidence


Development of Novel Alpha-Amylase Inhibitors for Metabolic Disorder Research

Pakistanine's quantified, moderate inhibition of α-amylase (IC50: 40.26 µg/mL) [1] positions it as a structurally distinct scaffold for medicinal chemistry programs targeting postprandial hyperglycemia. Its unique aporphine-benzylisoquinoline framework offers a chemotype alternative to standard carbohydrate-mimic inhibitors like acarbose, making it suitable for lead optimization campaigns seeking novel intellectual property in the antidiabetic space.

Benchmarking and Calibration of In Vitro Antioxidant Assays

The established DPPH radical scavenging activity of Pakistanine (IC50: 14.15 µg/mL) [1] provides a consistent, quantifiable reference point. Researchers can utilize Pakistanine as a characterized natural product standard to calibrate and validate antioxidant assays, enabling reliable cross-study comparisons when screening novel compounds or plant extracts from the Berberis genus and beyond.

Computational Chemistry and Structure-Based Drug Design Studies

The reported in silico binding affinities for Pakistanine against α-amylase (-9.7 kcal/mol) and tyrosinase (-8.7 kcal/mol) [1] provide a validated starting point for molecular dynamics simulations and pharmacophore modeling. This data can be used to guide the rational design of Pakistanine derivatives with potentially enhanced binding and specificity for these therapeutic targets.

Phytochemical Profiling and Chemotaxonomic Marker Studies

As a distinct aporphine-benzylisoquinoline dimer, Pakistanine serves as a specific chemotaxonomic marker for species like Berberis baluchistanica and B. waziristanica [2]. Its presence or absence can be a critical analytical parameter in quality control, botanical authentication, and metabolomics studies focused on the Berberis genus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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